BE“GHE Validation & Comparative

Check Availability & Pricing

A Comparative Meta-Analysis of Glycyrrhizic
Acid Preparations in Clinical Research

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Methyl Glycyrrhizate

Cat. No.: B562275

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various Glycyrrhizic acid (GA)
preparations based on meta-analyses of clinical studies. Glycyrrhizic acid, the primary active
compound in licorice root, and its derivatives are widely used for their anti-inflammatory,
antiviral, and hepatoprotective properties.[1][2] This document synthesizes quantitative data on
the efficacy and safety of different formulations, details common experimental protocols, and
illustrates key molecular mechanisms to support research and development efforts. The
preparations discussed include Diammonium Glycyrrhizinate (DG), Magnesium
Isoglycyrrhizinate (MGIG), and Compound Glycyrrhizin (CGI), among others.

Methodology: The Meta-Analysis Workflow

A meta-analysis statistically combines the results of multiple independent clinical trials to derive
a more robust estimate of treatment effect.[3][4] This process increases statistical power and
helps resolve uncertainties from conflicting individual study results.[3] The typical workflow,
from defining the research question to statistical analysis, is outlined below.
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Caption: Generalized workflow for conducting a meta-analysis of clinical trials.

Generalized Experimental Protocol for Clinical Trials

The meta-analyses reviewed primarily included randomized controlled trials (RCTs) evaluating
the efficacy of GA preparations for liver injury. While protocols varied, a generalized
methodology can be described as follows:

o Study Design: A parallel-group, randomized, controlled clinical trial.

o Participant Selection: Patients diagnosed with a specific condition, such as chronic hepatitis
B (CHB), anti-tuberculosis drug-induced liver injury (DILI), or liver injury associated with
other diseases like COVID-19.[5][6][7] Key inclusion criteria often involve elevated liver
enzyme levels, such as Alanine Aminotransferase (ALT) and Aspartate Aminotransferase
(AST).

¢ Intervention and Control:

o Treatment Group: Receives a standard therapy (e.g., an antiviral like Entecavir for CHB)
plus a specific GA preparation (e.g., Magnesium Isoglycyrrhizinate, Diammonium
Glycyrrhizinate).[8]

o Control Group: Receives the same standard therapy plus a placebo or the standard
therapy alone.

o Data Collection: Liver function tests (ALT, AST, Total Bilirubin - TBIL) are measured at
baseline and at specified follow-up intervals (e.g., 4, 12, and 24 weeks).[6][8] Adverse events
are monitored and recorded throughout the study.

o Primary Outcome Measures: The primary efficacy endpoints are typically the normalization
rate of liver enzymes (e.g., ALT) and the overall effective rate, defined by a significant
reduction in these markers.[6][8]

 Statistical Analysis: Data from both groups are compared using appropriate statistical tests.
For meta-analyses, summary statistics like Relative Risk (RR), Mean Difference (MD), or
Weighted Mean Difference (WMD) are calculated.[8][9]
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Comparative Efficacy of Glycyrrhizic Acid
Preparations

The following tables summarize quantitative data from network meta-analyses comparing
different GA preparations across various clinical indications.

Table 1: Comparison of GA Preparations for Anti-Tuberculosis Drug-Induced Liver Injury (DILI)

A network meta-analysis of 97 RCTs (10,923 participants) compared the effectiveness of
different GA preparations for both preventing and treating DILI.[5]
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= Metric
Application . Comparator (Relative Risk - Interpretation
Preparation
RR)
Significantl
Compound J Y
] o reduced
Prevention Glycyrrhizin Control RR: 0.26 - 0.58 o ]
incidence of liver
(CGC) -
injury.[5]
. . Significantly
Diammonium
o reduced
Glycyrrhizin Control RR: 0.26 - 0.58 o )
incidence of liver
(DGC) o
injury.[5]
Diammonium Significantly
Glycyrrhizin reduced
] Control RR: 0.26 - 0.58 o ]
Enteric-Coated incidence of liver
(DGEC) injury.[5]
Superior to DGC
CGC & DGEC DGC RR: 0.50 & 0.58 )
for prevention.[5]
_ Most effective for
Magnesium .
o All other treating
Treatment Isoglycyrrhizinate ) RR: 1.15-1.72 )
regimens established DILI.
(MGIG)
[5]
Diammonium Ranked last in
L All other
Glycyrrhizin ) RR: 0.58 - 0.83 treatment
regimens _
(DGC) efficacy.[5]

Table 2: Comparison of GA Preparations for Chronic Hepatitis B (CHB) in Combination with

Entecavir

This network meta-analysis of 53 RCTs assessed the efficacy of adding GA preparations to

Entecavir monotherapy.[8]

© 2025 BenchChem. All rights reserved.

4/10

Tech Support


https://pubmed.ncbi.nlm.nih.gov/35093672/
https://pubmed.ncbi.nlm.nih.gov/35093672/
https://pubmed.ncbi.nlm.nih.gov/35093672/
https://pubmed.ncbi.nlm.nih.gov/35093672/
https://pubmed.ncbi.nlm.nih.gov/35093672/
https://pubmed.ncbi.nlm.nih.gov/35093672/
https://pubmed.ncbi.nlm.nih.gov/37224775/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b562275?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

Outcome GA Metric (vs. SUCRA* .
. . Interpretation
Measure Preparation Control) Ranking
MgIGI showed
the highest
) Magnesium probability of
Overall Effective o ]
Rat Isoglycyrrhizinate RR:1.16 - 1.24 0.923 (Best) being the best
ate
(MgIGI) treatment for
overall response.
[8]
Compound Significantly
Glycyrrhizin RR:1.16-1.24 - improved overall
Injection (CGI) response.[8]
CGI was most
Compound o
) . MD: -14.65 to effective in
ALT Reduction Glycyrrhizin 0.870 (Best) )
o -20.41 U/L reducing ALT
Injection (CGl)
levels.[8]
) MgIGI was most
Magnesium L
) . MD: -17.46 to effective in
AST Reduction Isoglycyrrhizinate 0.871 (Best) ]
-24.42 U/L reducing AST
(MglGlI)
levels.[8]

*SUCRA (Surface Under the Cumulative Ranking) values represent the probability of a
treatment being the best option; a higher value is better.

Table 3: Comparison of Diammonium Glycyrrhizinate (DG) Formulations for Chronic Viral

Hepatitis

A meta-analysis of 9 RCTs (687 patients) compared the efficacy of enteric-coated DG capsules
against standard DG preparations.[9][10]
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Formulation

Outcome Measure

Metric

Comparison

Result

DG Enteric-Coated vs.
Standard DG

ALT Recovery Rate

Relative Risk (RR)

4.15 (95% Cl: 1.55 to
11.15)

DG Enteric-Coated vs.
Standard DG

ALT Level Decrease

Weighted Mean
Difference (WMD)

-32.75 U/L (95% CI:
-46.67 t0 -18.83)

DG Enteric-Coated vs.
Standard DG

AST Level Decrease

Weighted Mean
Difference (WMD)

-12.70 U/L (95% CI:
-21.13 to -4.27)

Safety and Tolerability

Glycyrrhizic acid preparations are generally considered safe and well-tolerated. A systematic

review of studies on COVID-19 patients with liver injury found few and mild adverse reactions.

[11]

Preparation Type

Reported Adverse Events

Source

Diammonium Glycyrrhizinate

Enteric-Coated Capsules

Mild and tolerable: dry mouth,
dizziness, mild gastrointestinal
discomfort.[9][10]

Ling QX, et al. (2014)[9][10]

Magnesium Isoglycyrrhizinate

Significantly lower incidence of

adverse drug reactions (ADRSs)

Yan M, et al. (2023)[12]

compared to Compound
Glycyrrhizin. (RR = 0.26)

Various GAPs in COVID-19

Patients

Nausea, vomiting, diarrhea,

and rash were reported but at

Liu'Y, et al. (2022)[11]

a lower incidence in the GAP

group compared to control.[11]

Mechanism of Action: Anti-Inflammatory Signaling

Pathways
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Glycyrrhizic acid exerts its therapeutic effects, particularly its anti-inflammatory and
hepatoprotective actions, by modulating key cellular signaling pathways.[1] It directly binds to
and inhibits High-Mobility Group Box 1 (HMGB1), a key inflammatory mediator.[1] This action,
along with others, leads to the downregulation of major inflammatory cascades, including
Nuclear Factor-kappa B (NF-kB), Mitogen-Activated Protein Kinase (MAPK), and
Phosphoinositide 3-Kinase/Protein Kinase B (PI3K/Akt).[1][2][13]

The inhibition of these pathways suppresses the production of pro-inflammatory cytokines and
enzymes such as TNF-q, IL-6, IL-1[3, INOS, and COX-2.[1][13]
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Caption: Anti-inflammatory mechanism of Glycyrrhizic Acid via pathway inhibition.

Conclusion

Meta-analyses of clinical trials consistently demonstrate the efficacy of Glycyrrhizic acid
preparations for treating and preventing liver injury from various causes, including viral hepatitis
and drug-induced toxicity.[5][6][8]

Key Comparative Findings:

o Superior Efficacy: For treating established liver injury, Magnesium Isoglycyrrhizinate (MGIG)
often emerges as the most effective option, particularly in DILI and CHB (for AST reduction).
[5][8] Compound Glycyrrhizin Injection (CGl) is also highly effective, especially for reducing
ALT levels in CHB.[8]

» Formulation Matters: Enteric-coated formulations of Diammonium Glycyrrhizinate show
superior efficacy in improving liver function markers compared to standard preparations.[9]
[10]

o Safety Profile: GA preparations are generally well-tolerated with mild adverse effects.[11]

These findings provide a strong evidence base for drug development professionals and
researchers. Future high-quality, large-scale randomized controlled trials are still needed to
further validate these results and explore the full therapeutic potential of different Glycyrrhizic
acid preparations.[5]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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